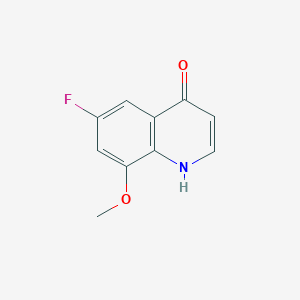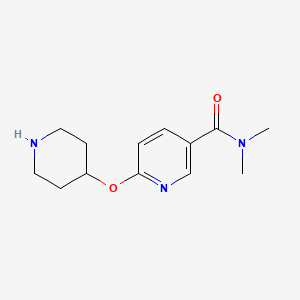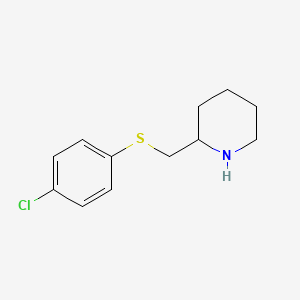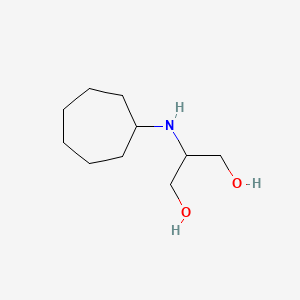
4-Amino-1-methoxy-2,3-dimethylbutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-methoxy-2,3-dimethylbutan-2-ol: is an organic compound with the molecular formula C7H17NO2 It is a derivative of butanol, featuring an amino group, a methoxy group, and two methyl groups attached to the butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-methoxy-2,3-dimethylbutan-2-ol typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor, followed by the introduction of the amino and methoxy groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of advanced reactors and purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-Amino-1-methoxy-2,3-dimethylbutan-2-ol can undergo oxidation reactions, leading to the formation of corresponding ketones or aldehydes.
Reduction: This compound can be reduced to form various derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
Chemistry: 4-Amino-1-methoxy-2,3-dimethylbutan-2-ol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules, which are valuable in the development of new materials and chemical processes.
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit interesting biological activities, making it a valuable tool in drug discovery and development.
Medicine: The medicinal applications of this compound include its use in the synthesis of pharmaceutical compounds. Its derivatives may possess therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates. Its versatility makes it suitable for various applications, including the manufacture of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 4-Amino-1-methoxy-2,3-dimethylbutan-2-ol involves its interaction with specific molecular targets. The amino and methoxy groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.
Comparison with Similar Compounds
- 4-Amino-1-methoxy-3,3-dimethylbutan-2-ol
- 4-((2,3-dimethylbutan-2-yl)amino)benzamide
- 3-(Dimethylamino)-1,2-propanediol
Comparison: 4-Amino-1-methoxy-2,3-dimethylbutan-2-ol is unique due to its specific combination of functional groups. Compared to similar compounds, it offers distinct reactivity and potential applications. For example, its methoxy group provides additional stability and solubility, while the amino group enhances its ability to form derivatives with diverse biological activities.
Properties
Molecular Formula |
C7H17NO2 |
|---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
4-amino-1-methoxy-2,3-dimethylbutan-2-ol |
InChI |
InChI=1S/C7H17NO2/c1-6(4-8)7(2,9)5-10-3/h6,9H,4-5,8H2,1-3H3 |
InChI Key |
ARUAOQJAEZRRHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C(C)(COC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[1-(Pyridin-2-yl)ethyl]amino}butan-1-ol](/img/structure/B13250429.png)
![Ethyl 3-(chlorosulfonyl)thieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13250433.png)
![3-benzyl-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione](/img/structure/B13250434.png)
![2-{[1-(2H-1,3-benzodioxol-5-yl)ethyl]amino}ethan-1-ol](/img/structure/B13250438.png)
![1-[(Pyrrolidin-3-yl)methyl]-1H-1,2,3-triazole hydrochloride](/img/structure/B13250439.png)



![Spiro[2.6]nonane-4-carboxylic acid](/img/structure/B13250471.png)
![N-[1-(aminomethyl)cyclopentyl]-2-methylaniline](/img/structure/B13250473.png)


![1-Azabicyclo[2.2.1]heptan-4-yl methanesulfonate](/img/structure/B13250497.png)

